

Application Note and Protocol: Preparation of JNJ-26076713 Stock Solution in DMSO

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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26076713 is a potent, orally active antagonist of α_v integrins, demonstrating high affinity for $\alpha_v\beta_3$ and $\alpha_v\beta_5$.^{[1][2]} As a critical modulator of cell adhesion and signaling, **JNJ-26076713** is a valuable tool in research areas such as angiogenesis and cancer biology. Proper preparation of a stock solution is the first and a critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a **JNJ-26076713** stock solution in dimethyl sulfoxide (DMSO).

Quantitative Data Summary

For accurate preparation of the stock solution, it is essential to have the correct chemical and physical properties of **JNJ-26076713**. The following table summarizes these key parameters.

Parameter	Value	Source(s)
CAS Number	669076-03-3	[3]
Molecular Formula	C ₂₉ H ₃₈ N ₄ O ₃	[3]
Molecular Weight	490.64 g/mol	[3]
Solubility	Soluble in DMSO	[3]
Purity	Typically >98% (refer to Certificate of Analysis)	
Appearance	Solid powder	

Experimental Protocols

Materials and Equipment

- **JNJ-26076713** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes or vials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile pipette tips
- Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions

- Handle **JNJ-26076713** in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE to avoid skin and eye contact.
- DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.

- Consult the Safety Data Sheet (SDS) for **JNJ-26076713** and DMSO before starting the procedure.

Protocol for Preparing a 10 mM JNJ-26076713 Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in-vitro studies. The exact solubility of **JNJ-26076713** in DMSO is not readily available in public literature; therefore, it is recommended to start with a concentration of 10 mM. If the compound does not fully dissolve, adjust the volume of DMSO accordingly and recalculate the final concentration.

1. Calculation of Mass:

To prepare a 10 mM stock solution, the required mass of **JNJ-26076713** can be calculated using the following formula:

$$\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Volume (L)} \times \text{Molecular Weight (g/mol)}$$

For example, to prepare 1 mL of a 10 mM stock solution:

$$\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 490.64 \text{ g/mol} = 4.9064 \text{ mg}$$

2. Weighing the Compound:

- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh out the calculated amount of **JNJ-26076713** powder (e.g., 4.91 mg) and add it to the microcentrifuge tube.

3. Dissolving the Compound:

- Add the desired volume of anhydrous DMSO (e.g., 1 mL for a 10 mM solution) to the microcentrifuge tube containing the **JNJ-26076713** powder.
- Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. If

necessary, gentle warming in a water bath (37°C) can aid dissolution.

4. Aliquoting and Storage:

- Once the **JNJ-26076713** is fully dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[3] Properly stored, the stock solution should be stable for an extended period.

Working Solution Preparation

For cell-based assays, the DMSO stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to maintain the final DMSO concentration in the culture medium at a low, non-toxic level, typically below 0.5%.

Example Dilution:

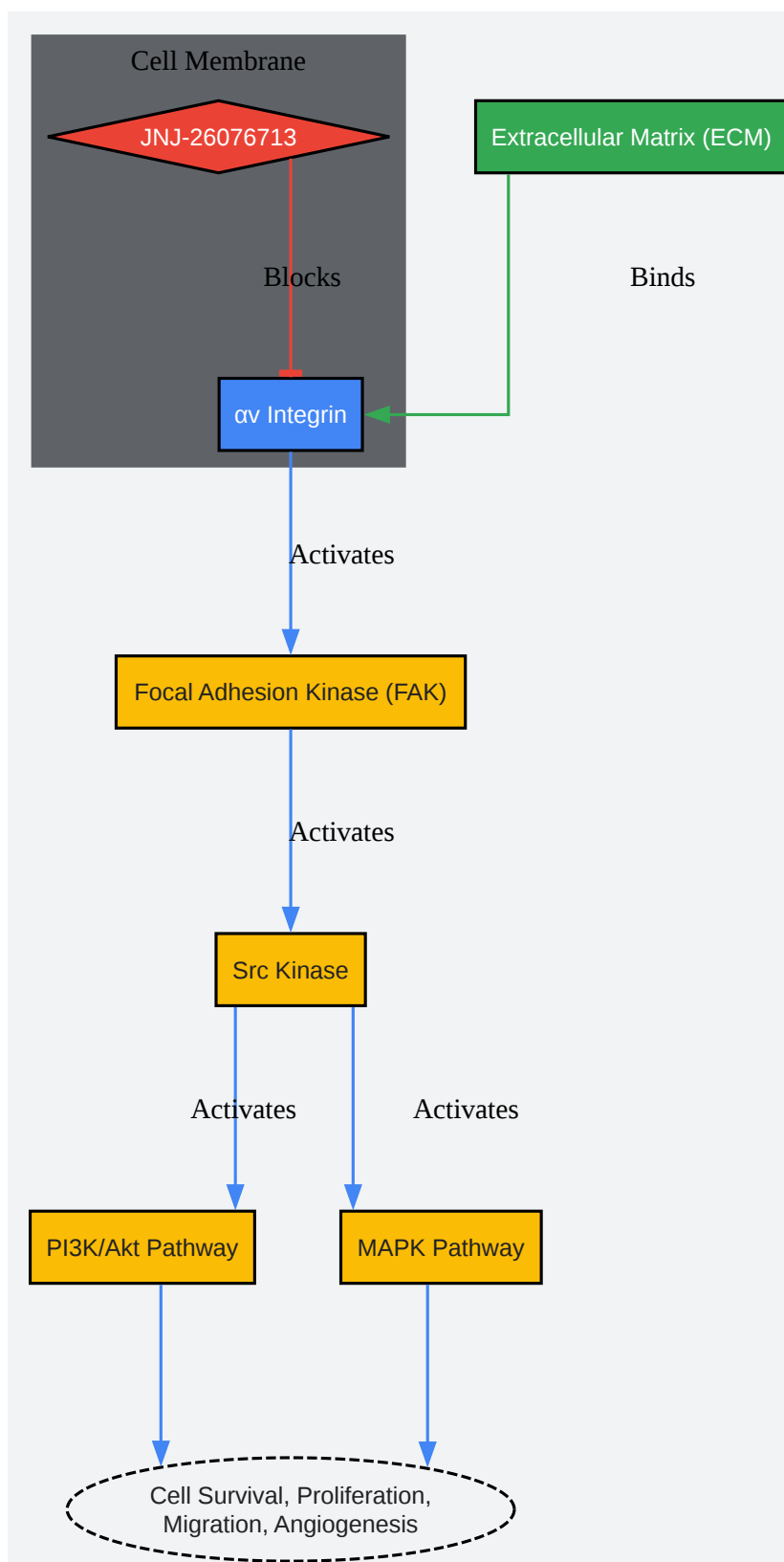
To prepare a 10 µM working solution from a 10 mM stock solution:

- Perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
- Always prepare a vehicle control with the same final concentration of DMSO to account for any solvent effects.

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of JNJ-26076713

JNJ-26076713 acts as an antagonist to α_v integrins, which are heterodimeric transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) and play a crucial role in cell signaling. By binding to α_v integrins, **JNJ-26076713** blocks the interaction with ECM proteins, thereby inhibiting downstream signaling pathways that are involved in cell survival, proliferation, and migration.

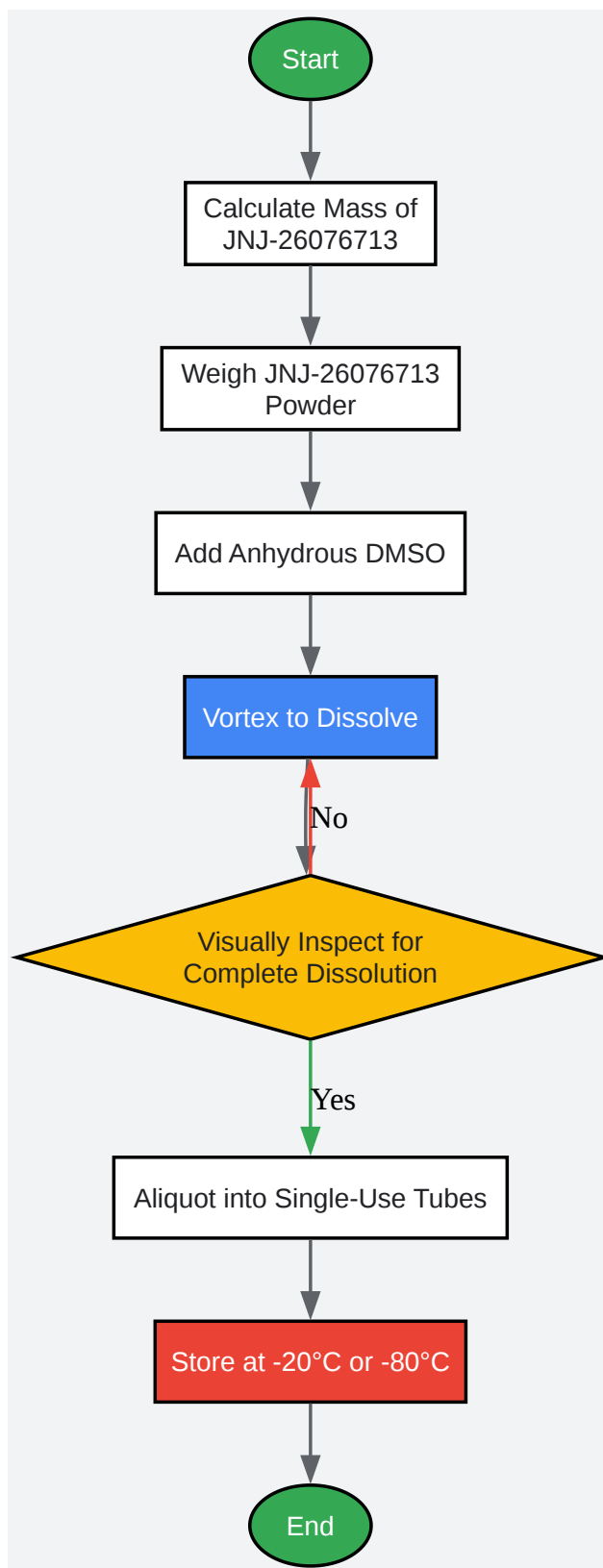


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Caption: **JNJ-26076713** blocks α_v integrin signaling.

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps involved in the preparation of a **JNJ-26076713** stock solution.



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Caption: Workflow for preparing **JNJ-26076713** stock solution.

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References

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- To cite this document: BenchChem. [Application Note and Protocol: Preparation of JNJ-26076713 Stock Solution in DMSO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673005#preparing-jnj-26076713-stock-solution-in-dmsol]

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